molecular formula C16H15NO2 B14276337 2-(2-Methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole CAS No. 127428-68-6

2-(2-Methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14276337
CAS No.: 127428-68-6
M. Wt: 253.29 g/mol
InChI Key: JEISZCMGVRLHJA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the oxazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-methoxybenzaldehyde and phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid can lead to the formation of the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize by-products and improve the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(2-Methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Properties

CAS No.

127428-68-6

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-(2-methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H15NO2/c1-18-15-10-6-5-9-13(15)16-17-14(11-19-16)12-7-3-2-4-8-12/h2-10,14H,11H2,1H3

InChI Key

JEISZCMGVRLHJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3

Origin of Product

United States

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